molecular formula C8H18ClNO B2939240 rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride, cis CAS No. 1909288-57-8

rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride, cis

Cat. No.: B2939240
CAS No.: 1909288-57-8
M. Wt: 179.69
InChI Key: RLQOIYORMFZOIG-KZYPOYLOSA-N
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Description

rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride, cis is a chemical compound with the molecular formula C8H17NO·HCl. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

[(2S,3S)-3-propan-2-yloxolan-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-6(2)7-3-4-10-8(7)5-9;/h6-8H,3-5,9H2,1-2H3;1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQOIYORMFZOIG-KZYPOYLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCOC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CCO[C@@H]1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride typically involves the reaction of (2R,3R)-3-(propan-2-yl)oxirane with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride involves large-scale chemical reactors where the reactants are combined and the reaction is monitored continuously. The product is then purified using techniques such as crystallization or distillation to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride is utilized in various fields of scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine
  • (2S,3S)-3-(propan-2-yl)oxolan-2-yl]methanamine
  • (2R,3R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine hydrochloride

Uniqueness

rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride is unique due to its specific stereochemistry and the presence of both enantiomers in equal amounts. This racemic mixture can exhibit different biological and chemical properties compared to its individual enantiomers, making it valuable for research and industrial applications.

Biological Activity

The compound rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride, also known as JBD28857, is a chiral amine with a unique oxolane ring structure. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and its interaction with biological systems. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on specific cell lines, and relevant research findings.

  • Molecular Formula : C₁₀H₁₇N₃O₂
  • Molecular Weight : 211.26 g/mol
  • CAS Number : 2059912-30-8
  • Structure : The compound features a propan-2-yl group attached to an oxolane ring, contributing to its unique stereochemistry.

The biological activity of rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride is primarily attributed to its ability to interact with various molecular targets within the cell. This includes:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : There is evidence that it can modulate receptor activity, influencing cellular signaling pathways.

Case Studies and Experimental Data

  • Inhibition of Type III Secretion System (T3SS) :
    • A study demonstrated that rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride exhibited significant inhibition of the T3SS in pathogenic bacteria such as Escherichia coli .
    • The compound was tested at varying concentrations, showing a dose-dependent inhibition pattern with an IC50 value comparable to established inhibitors.
  • Anticancer Activity :
    • In vitro assays using human cancer cell lines (e.g., Hela and A549) revealed that the compound could reduce cell proliferation significantly .
    • The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, although detailed pathways remain to be elucidated.
  • Antibacterial Properties :
    • The compound was evaluated against methicillin-resistant Staphylococcus aureus (MRSA), showing promising antibacterial activity .
    • Its effectiveness against resistant strains highlights its potential as a new therapeutic agent in combating antibiotic resistance.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EffectivenessStudy Reference
T3SS InhibitionE. coliDose-dependent inhibition observed
Anticancer ActivityHela/A549Significant reduction in proliferation
Antibacterial ActivityMRSAEffective against resistant strains

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